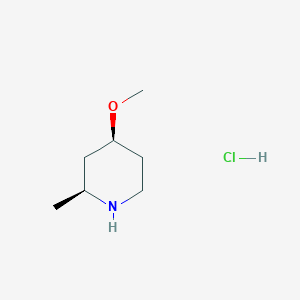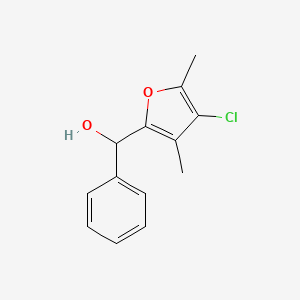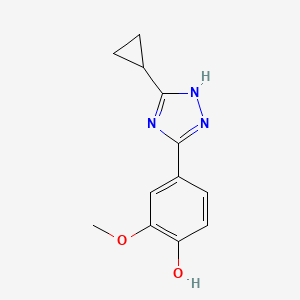
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a methoxyphenol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Attachment of the Methoxyphenol Moiety: The final step involves the coupling of the triazole-cyclopropyl intermediate with a methoxyphenol derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
- 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol
- 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid
Uniqueness
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the presence of the methoxyphenol moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyphenol |
InChI |
InChI=1S/C12H13N3O2/c1-17-10-6-8(4-5-9(10)16)12-13-11(14-15-12)7-2-3-7/h4-7,16H,2-3H2,1H3,(H,13,14,15) |
Clave InChI |
MGJNURYQSHXZKV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






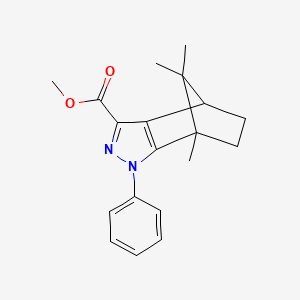

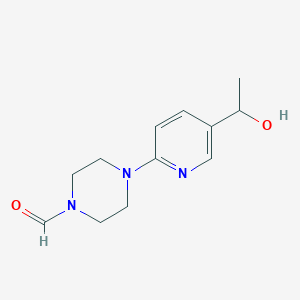
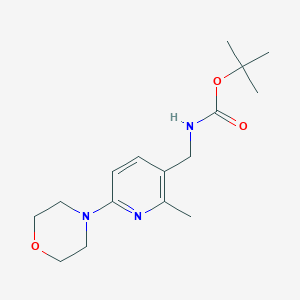
![2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11792187.png)

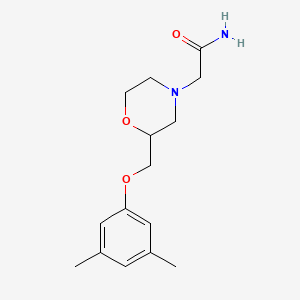
![2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11792210.png)
